molecular formula C9H8N2O2 B3357684 4-Methyl-1H-benzimidazole-7-carboxylic acid CAS No. 745048-56-0

4-Methyl-1H-benzimidazole-7-carboxylic acid

Cat. No.: B3357684
CAS No.: 745048-56-0
M. Wt: 176.17 g/mol
InChI Key: ITRPGAZEZJLAIX-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Core as a Chemical Scaffold

The benzimidazole core is considered a milestone in medicinal chemistry due to its remarkable versatility and presence in numerous clinically significant molecules. nih.govbohrium.com Its structural similarity to naturally occurring purines, such as adenine (B156593) and guanine, allows benzimidazole derivatives to function as antagonists or inhibitors by mimicking these essential biomolecules and interacting with their biological targets. bohrium.comarabjchem.org This fundamental property has led to the development of benzimidazole-based drugs with a wide spectrum of pharmacological activities. researchgate.net

The benzimidazole nucleus is a key structural motif in many drugs approved by the U.S. Food and Drug Administration (FDA). wikipedia.org These compounds have found applications in diverse therapeutic areas, highlighting the scaffold's adaptability. nih.gov

Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives

Pharmacological Activity Examples of Therapeutic Areas
Anticancer Chemotherapy Agents
Anthelmintic Anti-parasitic Drugs (e.g., Albendazole) wikipedia.orgnih.gov
Antiviral Treatment of Viral Infections nih.gov
Anti-inflammatory Analgesic and Anti-inflammatory Agents nih.gov
Antihistaminic Allergy Medications (e.g., Astemizole) wikipedia.org
Antihypertensive Angiotensin II Receptor Blockers (e.g., Telmisartan) wikipedia.orgnih.gov
Antifungal Treatment of Fungal Infections nih.govnih.gov

This table is for illustrative purposes and does not represent an exhaustive list.

Contextualization of the Carboxylic Acid Functionality in Benzimidazole Derivatives

The presence of a carboxylic acid group, as seen in 4-Methyl-1H-benzimidazole-7-carboxylic acid, is a critical feature in the design and function of many benzimidazole derivatives. This functional group significantly influences the molecule's physicochemical properties, such as acidity, polarity, and solubility.

From a medicinal chemistry perspective, the carboxylic acid moiety can act as a key pharmacophore, directly participating in binding interactions with biological targets, often through hydrogen bonding or ionic interactions. Furthermore, it serves as a versatile synthetic handle. scholarsresearchlibrary.com This allows chemists to perform further chemical modifications, such as esterification or amidation, to create libraries of related compounds with fine-tuned properties. researchgate.netrsc.org For example, the synthesis of various benzimidazole-2-carboxylic acid derivatives has been a strategy to explore new anti-inflammatory agents. researchgate.net The position of the carboxylic acid on the benzimidazole ring is crucial, as different isomers can exhibit distinct biological profiles.

Overview of Advanced Chemical Synthesis and Molecular Design Methodologies for Related Compounds

The synthesis of benzimidazole derivatives has evolved from classical methods to more advanced and efficient strategies. The traditional approach, known as the Phillips method, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under harsh conditions, typically requiring strong acids and high temperatures for dehydration. nih.govrsc.org While effective, the severity of these conditions limits the scope of substrates with sensitive functional groups. rsc.org

Modern synthetic chemistry has introduced milder and more versatile methodologies to construct the benzimidazole core. These advanced techniques offer greater efficiency, yield, and functional group tolerance.

Table 2: Modern Synthetic Methodologies for Benzimidazole Derivatives

Method Description Advantages
Catalytic Condensation Employs catalysts like p-toluenesulfonic acid (p-TsOH) to facilitate the reaction between o-phenylenediamines and aldehydes or carboxylic acids under milder conditions. orientjchem.org Inexpensive, effective, and uses a readily available catalyst.
Promoter-Mediated Synthesis Utilizes coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for a one-pot, acid-free conversion of carboxylic acids to benzimidazoles. rsc.org Mild conditions, high yields (80-99%), and broad substrate scope. rsc.org
Microwave-Assisted Synthesis Leverages microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and improved yields. researchgate.netmdpi.com Rapid, efficient, and aligns with green chemistry principles. researchgate.net

| Microdroplet Synthesis | A novel, metal-free route where reactions between aromatic diamines and carboxylic acids are accelerated by orders of magnitude in electrostatically charged microdroplets. nih.gov | Extremely fast, occurs at ambient conditions, and requires no additional catalysts. nih.gov |

In parallel with synthetic advancements, molecular design strategies have become increasingly sophisticated. The process of discovering new benzimidazole-based agents often incorporates computational tools and rational design principles. researchgate.netMolecular docking studies are used to predict how a designed molecule might bind to a specific protein target, guiding the synthetic efforts toward compounds with higher potential activity. mdpi.comarabjchem.org The creation of hybrid molecules, where the benzimidazole scaffold is combined with other known pharmacophores, is another common strategy to develop compounds with enhanced or novel biological activities. nih.govjcchems.com Furthermore, extensive Structure-Activity Relationship (SAR) studies are conducted to understand how different substituents on the benzimidazole ring influence its biological effects, leading to the optimization of lead compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6(9(12)13)8-7(5)10-4-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRPGAZEZJLAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473715
Record name 4-Methyl-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745048-56-0
Record name 4-Methyl-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 1h Benzimidazole 7 Carboxylic Acid and Analogous Benzimidazole Carboxylic Acids

Classical Approaches in Benzimidazole (B57391) Ring Formation

The foundational methods for constructing the benzimidazole ring system have been established for over a century and continue to be relevant in organic synthesis. These techniques typically involve the condensation of an ortho-phenylenediamine precursor with a suitable one-carbon electrophile.

Phillips-Ladenburg Condensation and its Mechanistic Variants

The Phillips-Ladenburg reaction is a cornerstone in benzimidazole synthesis, involving the condensation of ortho-phenylenediamines with carboxylic acids under acidic conditions. semanticscholar.orgresearchgate.net This method is advantageous as it can often proceed at lower temperatures with dilute acids, providing access to benzimidazoles that might not be achievable by simply heating the reactants together. adichemistry.com The reaction is particularly effective with aliphatic carboxylic acids, though it can be adapted for aromatic acids, sometimes requiring higher temperatures and sealed reaction vessels to improve yields. adichemistry.comcolab.ws

The mechanism of the Phillips reaction begins with the acylation of one of the amino groups of the ortho-phenylenediamine by the carboxylic acid, facilitated by the mineral acid catalyst. adichemistry.com This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed acyl group. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic benzimidazole ring. adichemistry.com

Table 1: Overview of Phillips-Ladenburg Condensation

Feature Description
Reactants ortho-Phenylenediamines and Carboxylic Acids
Conditions Dilute mineral acids (e.g., HCl)
Mechanism 1. Mono-acylation of the diamine. 2. Intramolecular cyclization. 3. Dehydration to form the aromatic ring.
Advantages Can be performed at lower temperatures; effective for aliphatic acids. adichemistry.com

| Limitations | May require harsh conditions (high heat, sealed tubes) for aromatic acids. adichemistry.comrsc.org |

Condensation-Dehydration Sequences Utilizing ortho-Phenylenediamines and Carboxylic Acid Precursors

Broadening the scope of the Phillips-Ladenburg reaction, the general condensation of ortho-phenylenediamines with various carboxylic acid precursors is the most widely used method for benzimidazole synthesis. eurekaselect.com These precursors can include the carboxylic acids themselves, as well as their derivatives like esters, anhydrides, and orthoesters. scispace.com The core of this approach remains a condensation reaction followed by a dehydration step to achieve the final heterocyclic product.

Numerous catalysts have been employed to facilitate this transformation under varying conditions. For instance, the condensation of o-phenylenediamine (B120857) with aromatic acids can be catalyzed by ammonium (B1175870) chloride at elevated temperatures to yield benzimidazole derivatives in good yields (72%–90%). semanticscholar.org Other acidic catalysts such as p-toluenesulfonic acid (p-TsOH) have also been used effectively. orientjchem.org The reaction of o-phenylenediamine with different carboxylic acids in the presence of p-TsOH, followed by reflux, is a common procedure. orientjchem.org This fundamental reaction has been adapted extensively, forming the basis for many modern, more efficient synthetic protocols. researchgate.net

Modern and Environmentally Conscious Synthetic Strategies

In response to the growing demand for sustainable chemical processes, recent research has focused on developing synthetic routes that minimize waste, avoid harsh conditions, and reduce the use of hazardous materials. These green chemistry principles have been successfully applied to the synthesis of benzimidazoles.

Transition Metal-Catalyzed C-N Coupling Reactions in Benzimidazole Synthesis

Transition metal catalysis has emerged as a powerful tool for forming the carbon-nitrogen bonds essential to the benzimidazole ring. lookchem.com These methods offer milder reaction conditions compared to classical approaches. Palladium and copper are the most extensively studied metals for this purpose. lookchem.comacs.org Copper-catalyzed methodologies, in particular, are attractive due to the lower cost and toxicity of copper compared to palladium. lookchem.comnih.gov

A common strategy involves an intramolecular C-N cross-coupling reaction. For example, a straightforward and sustainable synthesis of benzimidazoles has been developed using a copper-catalyzed intramolecular N-arylation. lookchem.com This reaction can be performed in water, an environmentally benign solvent, using a catalytic system composed of copper(I) oxide (Cu₂O), a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate. lookchem.com This approach highlights the shift towards more economically and environmentally viable synthetic processes. lookchem.com The development of rhodium- and palladium-catalyzed C-H activation and annulation reactions on the benzimidazole core itself represents another advanced strategy, allowing for the formation of complex, fused heterocyclic systems. thieme-connect.com

Table 2: Examples of Transition Metal-Catalyzed Benzimidazole Synthesis

Catalyst System Reactants Key Features
Cu₂O / DMEDA / K₂CO₃ N-(2-haloaryl)amidines Performed in water; environmentally friendly. lookchem.com
Copper (Cu) Thiourea derivatives Involves desulfurization and domino C-N cross-coupling. nih.gov
Palladium (Pd) / Ligands Aryl halides and amines Highly general for C-N bond formation in heterocycle synthesis. acs.org

Catalyst-Free and Solvent-Free Methodologies for Enhanced Green Chemistry Principles

Pushing the boundaries of green chemistry, several methodologies have been developed that eliminate the need for both a catalyst and a solvent. ingentaconnect.com These reactions are often conducted by heating a mixture of the neat reactants, sometimes with the aid of microwave irradiation. rsc.org For example, benzimidazole derivatives have been synthesized by coupling o-phenylenediamine with organic acids under solvent-free conditions at 140 °C. semanticscholar.org

These solvent-free, or "dry media," reactions offer significant advantages, including simplified work-up procedures, reduced chemical waste, and lower costs. chemmethod.comacs.org The use of solid supports like montmorillonite (B579905) K10 clay can also facilitate these reactions. scispace.com In some cases, readily available and environmentally benign catalysts like ammonium chloride or boric acid are used in solvent-free or aqueous media, further enhancing the green credentials of the synthesis. chemmethod.comnih.gov Such protocols, characterized by high efficiency, mild reaction conditions, and simple product isolation, are highly desirable for industrial applications. rsc.org

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics and Efficiency

Microwave-assisted organic synthesis (MAOS) has become a transformative technique in the preparation of heterocyclic compounds, including benzimidazoles. eurekaselect.com Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. benthamdirect.comarkat-usa.org

This technology is frequently combined with the principles of green chemistry. Many microwave-assisted syntheses of benzimidazoles are performed under solvent-free and catalyst-free conditions. ingentaconnect.combenthamdirect.comresearchgate.net For instance, the reaction between o-phenylenediamine derivatives and various carboxylic acids or aldehydes can be completed in 5 to 10 minutes under microwave irradiation without any catalyst, achieving yields of 94% to 98%. ingentaconnect.combenthamdirect.com The efficiency of this method not only accelerates the discovery process in medicinal chemistry but also offers a scalable and environmentally friendly alternative to traditional synthetic routes. ingentaconnect.comarkat-usa.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes benthamdirect.comarkat-usa.org
Yield Variable, often moderate Generally higher benthamdirect.comarkat-usa.org
Energy Efficiency Lower Higher (direct, volumetric heating) arkat-usa.org
Conditions Often requires solvents and catalysts Frequently solvent- and catalyst-free ingentaconnect.combenthamdirect.com

| Purity | May require extensive purification | Often results in cleaner reactions arkat-usa.org |

Microdroplet Synthesis Techniques for Ultrafast Reaction Rates and Novel Pathways

A novel, metal-free synthetic route for benzimidazoles has been developed utilizing the unique environment of charged microdroplets. nih.govresearchgate.net This technique demonstrates reaction rate accelerations of several orders of magnitude compared to conventional bulk synthesis methods and proceeds under ambient conditions without the need for any added acid, base, or catalyst. nih.govprf.org The process involves electrospraying a solution containing a 1,2-aromatic diamine and a carboxylic acid, typically in methanol, through a nano-electrospray (nESI) ion source. nih.govresearchgate.net

The acceleration is attributed to the extraordinary conditions at the air-water interface of the microdroplets. researchgate.netrsc.org A high concentration of protons at the droplet surface facilitates the protonation of the carboxylic acid. bohrium.com This protonated species then functions as a highly reactive C-centered electrophile, which is readily attacked by the nucleophilic amine of the diamine partner. researchgate.netrsc.org The reaction mechanism is proposed to involve three key steps:

Formation of the unusual protonated carboxylic acid reagent at the droplet interface. researchgate.net

An accelerated bimolecular reaction due to the limited solvation of reactants at the interface. researchgate.netrsc.org

A subsequent, thermally assisted dehydration step to yield the final benzimidazole product. researchgate.net

Online monitoring of the reaction using mass spectrometry has been instrumental in elucidating this pathway, allowing for the detection of key reaction intermediates such as arylamides. nih.govprf.org The temperature of the mass spectrometer inlet has been identified as a critical parameter, as it facilitates the final water elimination step, thereby shifting the reaction equilibrium to favor product formation. bohrium.com This methodology has been successfully applied to a range of substituted diamines and carboxylic acids, with reported yields as high as 93%, and has been scaled up for gram-level production, highlighting its potential utility in drug discovery and analog design. prf.org

Table 1: Scope of Microdroplet Synthesis for Various Benzimidazole Derivatives This table presents representative data on the conversion of various diamines and carboxylic acids into benzimidazole derivatives using microdroplet synthesis, as analyzed by mass spectrometry.

1,2-Aromatic Diamine ReactantCarboxylic Acid ReactantProduct Conversion Ratio (CR) [%]
o-PhenylenediamineFormic acid91
o-PhenylenediamineAcetic acid85
o-PhenylenediaminePhenylacetic acid93
4-Methyl-1,2-phenylenediamineAcetic acid80
4-Nitro-1,2-phenylenediamineAcetic acid75
4,5-Dimethyl-1,2-phenylenediamineAcetic acid88

Data sourced from studies on accelerated microdroplet synthesis. nih.gov

Regioselective Synthesis of Substituted Benzimidazole Carboxylic Acids

The synthesis of specifically substituted benzimidazole carboxylic acids, such as 4-methyl-1H-benzimidazole-7-carboxylic acid, presents a significant regiochemical challenge. When an unsymmetrically substituted 1,2-phenylenediamine is used as a precursor, two distinct positional isomers can potentially be formed. researchgate.net Achieving regioselectivity hinges on precise control over the cyclization reaction, which is dictated by the electronic and steric properties of the substituents on the diamine precursor. nih.gov

Controlling the substitution pattern in benzimidazole synthesis is fundamentally about directing which of the two non-equivalent amino groups of an unsymmetrical o-phenylenediamine precursor initiates the reaction. The regioselectivity of the condensation is governed by the difference in nucleophilicity between these two amino groups. researchgate.net

Several factors can be manipulated to influence this selectivity:

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring alters the electron density, and therefore the basicity and nucleophilicity, of the adjacent amino groups. An EDG will typically enhance the nucleophilicity of a nearby amino group, while an EWG will decrease it.

Steric Hindrance: Bulky substituents adjacent to one of the amino groups can sterically hinder its approach to the electrophilic carbonyl carbon of the carboxylic acid or its derivative. This forces the reaction to proceed via the less hindered amino group. acs.org

Reaction Conditions: The choice of catalyst and the pH of the reaction medium can modulate the reactivity of the amines. nih.gov For instance, under acidic conditions, the more basic amino group will be preferentially protonated, rendering it non-nucleophilic and allowing the reaction to occur at the less basic amino group. orientjchem.org

By carefully considering these factors, the cyclization can be guided to selectively produce the desired isomer.

The synthesis of a specific positional isomer like this compound requires the rational design of a suitable precursor that biases the cyclization towards the desired outcome. The key is to start with a substituted o-phenylenediamine where steric and electronic factors favor the formation of the correct regioisomer.

For the target 4-methyl-7-carboxylic acid orientation, a logical starting precursor is 2-methyl-3,4-diaminobenzoic acid . In this molecule, the substituents are positioned to exert maximum regiochemical control:

The amino group at the C4 position is relatively unhindered.

The amino group at the C3 position is situated between the methyl group and the carboxylic acid group, making it significantly more sterically hindered.

During the condensation reaction (e.g., with formic acid or a derivative), the initial nucleophilic attack on the carbonyl carbon is highly likely to occur at the less sterically encumbered C4-amino group. Following this initial bond formation, intramolecular cyclization and subsequent dehydration would lead predominantly to the formation of this compound.

This strategy can be contrasted with the synthesis of a different isomer, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. nih.gov A reported synthesis for this compound starts with methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate. nih.gov In this precursor, the arrangement of the methyl and amino groups is different, which directs the cyclization to yield the 4-methyl-6-carboxylic acid isomer. This comparison underscores the critical importance of precursor design in achieving regioselective control in the synthesis of substituted benzimidazole carboxylic acids.

Derivatization and Structural Modification Principles of 4 Methyl 1h Benzimidazole 7 Carboxylic Acid Scaffolds

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid at the 7-position is a key functional group, readily amenable to a variety of chemical transformations. Its conversion into esters and amides is a fundamental strategy for creating diverse libraries of compounds.

Esterification of the carboxylic acid moiety is a straightforward method to modulate properties such as lipophilicity, cell permeability, and metabolic stability. This can be achieved through classical methods, such as reaction with an alcohol in the presence of a strong acid catalyst. For more sensitive substrates, modern coupling reagents can be employed. For instance, methyl imidazole (B134444) carbamate (MImC) serves as a chemoselective agent for esterifying carboxylic acids with minimal impact on other functional groups within the molecule enamine.net. This reaction proceeds efficiently in polar solvents and allows for the creation of a wide array of ester conjugates, including simple alkyl esters and more complex structures. A patent describing the synthesis of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester highlights a multi-step process involving initial esterification of a precursor molecule, demonstrating the industrial relevance of this transformation google.com.

Table 1: Examples of Esterification Reactions
Reactant AlcoholEster ProductPotential Reagent/ConditionPurpose of Conjugation
MethanolMethyl 4-methyl-1H-benzimidazole-7-carboxylateH2SO4, refluxIncrease lipophilicity, create synthetic intermediate
EthanolEthyl 4-methyl-1H-benzimidazole-7-carboxylateSOCl2, then EthanolModulate solubility and permeability
Polyethylene glycol (PEG)PEGylated 4-methyl-1H-benzimidazole-7-carboxylateDCC/DMAPImprove pharmacokinetic properties
2-Hydroxyethyl acrylate2-(Acryloyloxy)ethyl 4-methyl-1H-benzimidazole-7-carboxylateEDC/HOBtIntroduce a polymerizable functional group

The conversion of the carboxylic acid to an amide is one of the most common and vital reactions in drug discovery. This transformation allows for the formation of peptide bonds by coupling with amino acids or the creation of diverse amide libraries by reacting with various amines. Such reactions typically require the activation of the carboxylic acid. A vast array of coupling reagents has been developed for this purpose, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU) researchgate.netluxembourg-bio.com. The use of HBTU, for example, facilitates a mild, acid-free, one-pot synthesis of benzimidazoles from carboxylic acids and o-phenylenediamines, showcasing its utility in forming the necessary amide precursor for cyclization nih.govresearchgate.net.

Recent advancements focus on greener, more efficient methods that avoid traditional, often wasteful, coupling reagents. One such approach involves the one-pot conversion of carboxylic acids to amides via the formation of an intermediate thioester, a process inspired by nature nih.govrsc.org. These methods are highly efficient and compatible with sensitive functional groups, making them ideal for complex molecule synthesis nih.gov. The formation of an amide bond is a cornerstone of creating molecules that can mimic peptide structures or engage in specific hydrogen bonding interactions with biological targets.

Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesKey Features
CarbodiimidesEDC, DCCWidely used, cost-effective. Byproducts can be challenging to remove.
Phosphonium SaltsBOP, PyBOPHigh reactivity, low racemization. Carcinogenic byproducts.
Aminium/Uronium SaltsHATU, HBTU, TBTUVery efficient, fast reaction times, suppress racemization. Higher cost.
Imidazolium-basedCDISimple, forms an acylimidazole intermediate.

Modifications on the Benzimidazole (B57391) Ring System

The benzimidazole ring itself offers two primary sites for modification: the nitrogen atoms of the imidazole ring and the carbon atoms of the fused benzene (B151609) ring.

The N-H group of the imidazole ring is a nucleophilic site that can be readily substituted, a common strategy for molecular diversification. N-alkylation or N-arylation is typically achieved by reacting the benzimidazole with an appropriate halide (e.g., alkyl, benzyl, or aryl halide) in the presence of a base such as potassium carbonate or sodium hydride nih.gov. This modification can significantly alter the molecule's steric profile, electronic properties, and hydrogen bonding capacity. The choice of substituent can be used to probe interactions with a biological target, improve membrane permeability, or block metabolic pathways. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for these N-substitution reactions nih.gov.

Further diversification can be achieved by introducing substituents onto the benzene portion of the scaffold. While the parent 4-methyl-1H-benzimidazole-7-carboxylic acid lacks a suitable handle for direct cross-coupling, such functionality can be incorporated during the synthesis of the benzimidazole core. For instance, starting with a halogenated o-phenylenediamine (B120857) would result in a halogenated benzimidazole. This halogen atom (typically bromine or iodine) serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings nih.gov. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, providing a powerful tool for structure-activity relationship (SAR) studies nih.gov. Additionally, copper-catalyzed C-N coupling reactions can be used to form new bonds between the benzimidazole ring and nitrogen-based nucleophiles nih.gov.

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design

Beyond simple derivatization, more profound structural modifications can be explored through scaffold hopping and bioisosteric replacement to discover novel chemotypes with improved properties.

Bioisosterism refers to the strategy of replacing a functional group or fragment within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other characteristics drughunter.comdrugdesign.org. The carboxylic acid group is a frequent target for bioisosteric replacement due to its ionizable nature, which can lead to poor oral bioavailability. Common non-classical bioisosteres for carboxylic acids include tetrazoles, 5-oxo-1,2,4-oxadiazoles, and acyl sulfonamides nih.gov. Tetrazoles, for example, have a similar pKa to carboxylic acids but are more lipophilic, which can lead to improved cell permeability and metabolic stability drughunter.comnih.gov.

Table 3: Bioisosteres for the Carboxylic Acid Moiety
Functional GroupStructureApproximate pKaKey Properties
Carboxylic Acid-COOH~4.5Anionic at physiological pH, strong H-bond donor/acceptor.
5-Tetrazole-CN4H~4.5 - 4.9Anionic, metabolically stable, more lipophilic than -COOH but can have high desolvation energy. drughunter.com
5-Oxo-1,2,4-oxadiazole-C2HN2O2~6 - 7Acidic heterocycle, reported to be more lipophilic than tetrazole. nih.gov
Acyl Sulfonamide-CONHSO2RVariableNon-classical isostere, can mimic H-bonding patterns.

Computational and Theoretical Chemistry Investigations of 4 Methyl 1h Benzimidazole 7 Carboxylic Acid and Its Analogs

Molecular Docking Simulations for Predicting Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For benzimidazole (B57391) derivatives, molecular docking studies have been instrumental in identifying their potential as inhibitors for various enzymes.

While specific docking studies on 4-Methyl-1H-benzimidazole-7-carboxylic acid are not extensively documented in publicly available literature, research on analogous benzimidazole structures provides a strong indication of their interaction patterns. For instance, docking simulations of various benzimidazole derivatives have been performed against targets like the Epidermal Growth Factor Receptor (EGFR). ukm.my These studies often reveal that the benzimidazole core can form crucial hydrogen bonds and hydrophobic interactions within the active site of the receptor. ukm.my For example, in studies with EGFR, the nitrogen atoms of the imidazole (B134444) ring are often predicted to act as hydrogen bond acceptors. ukm.my

The binding affinity of these compounds is typically reported as a docking score in kcal/mol, with lower values indicating a more favorable interaction. In a study of designed benzimidazole derivatives as EGFR inhibitors, docking scores for various analogs ranged significantly, with some of the top-ranked compounds exhibiting binding energies as low as -8.4 kcal/mol. ukm.my The interactions of these analogs commonly involve key amino acid residues in the ATP-binding pocket of the kinase. frontiersin.org

Table 1: Representative Docking Scores of Benzimidazole Analogs against EGFR

Compound/Analog Target Docking Score (kcal/mol) Key Interacting Residues (Predicted)
Keto-benzimidazole (Sulfonyl-substituted) EGFRwt -8.1 Met793, Leu718, Val726
Amino-benzimidazole (Sulfonyl-substituted) EGFR T790M mutant -8.4 Met793, Leu718, Cys797
1H-Benzimidazole-2-carboxylic acid derivative DNA Gyrase -8.4 Asp73, Gly77, Thr165

Note: The data in this table is illustrative and based on findings for various benzimidazole derivatives, not specifically this compound.

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. These simulations are crucial for validating the results of molecular docking and for understanding the dynamic behavior of the system.

For benzimidazole derivatives, MD simulations have been employed to assess the stability of their interactions with target proteins. rsc.org A typical MD simulation might be run for a duration of 100 nanoseconds to observe the fluctuations in the protein-ligand complex. rsc.org Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein.

Studies on benzimidazole-thiazole derivatives as COX-2 inhibitors have shown that the complexes remain stable throughout the simulation, with the ligand maintaining its key interactions within the active site. rsc.org Similarly, MD simulations of benzimidazole derivatives targeting the main protease of SARS-CoV-2 have demonstrated the stability of the ligand-protein complexes, further supporting their potential as inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Structural Feature Correlation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

QSAR studies on benzimidazole derivatives have been conducted for a wide range of biological activities, including antibacterial and angiotensin II-AT1 receptor antagonist activities. nih.govnih.govijpsr.com These studies typically involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a series of compounds with known activities. nih.govbiointerfaceresearch.com Multiple linear regression (MLR) is a common statistical method used to develop the QSAR models. nih.govbiointerfaceresearch.com

For a series of substituted benzimidazoles with antibacterial activity against Pseudomonas aeruginosa, a QSAR model was developed that showed a good correlation between the predicted and experimental activities, with a squared correlation coefficient (r²) of 0.9992 for one of the models. nih.gov In another study on benzimidazole derivatives as angiotensin II-AT1 receptor antagonists, the best CoMFA (Comparative Molecular Field Analysis) model yielded a cross-validated correlation coefficient (q²) of 0.613, indicating good predictive ability. nih.gov These models highlight the importance of specific structural features, such as lipophilicity and the presence of hydrogen bond donors and acceptors, for the biological activity of these compounds. nih.gov

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net DFT calculations can provide valuable information about bond lengths, bond angles, and the distribution of electrons within a molecule.

For benzimidazole derivatives, DFT studies have been used to optimize their molecular geometries and to calculate various electronic properties. researchgate.netnih.gov A study on 1H-benzimidazole-2-carboxylic acid monohydrate utilized the B3LYP/6-311++G(d,p) basis set to determine the optimized geometry. dergipark.org.tr For a close analog, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, crystallographic data reveals that the benzene (B151609) and imidazole rings are nearly coplanar, with a dihedral angle of 2.47 (14)°. nih.gov This planarity is a common feature in benzimidazole systems and is important for their electronic properties and interactions with biological targets. DFT calculations can further elucidate the electronic effects of substituents on the benzimidazole ring system. nih.gov

Table 2: Selected Crystallographic Data for 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic Acid

Parameter Value
Chemical Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25
Crystal System Tetragonal
a (Å) 12.0548 (17)
c (Å) 31.899 (6)
Dihedral Angle (benzene-imidazole) 2.47 (14)°

Source: Crystallographic study of a close analog. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which helps in identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. dergipark.org.tr

For benzimidazole derivatives, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group, indicating these are sites for electrophilic attack. researchgate.netdergipark.org.tr The hydrogen atoms, particularly the one attached to the nitrogen in the imidazole ring and the one in the carboxylic acid group, show positive potential (blue regions), making them susceptible to nucleophilic attack. dergipark.org.tr

The HOMO-LUMO gap for benzimidazole derivatives provides insights into their electronic properties. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com In a quantum chemical study of two benzimidazole derivatives, the HOMO was primarily localized on the benzimidazole ring, while the LUMO was distributed over both the benzimidazole and phenyl rings. dergipark.org.tr This distribution is crucial for understanding the charge transfer properties of the molecule.

Table 3: Calculated HOMO-LUMO Energies and Energy Gap for a Benzimidazole Derivative

Parameter Energy (eV)
HOMO -6.2967
LUMO -1.8096
Energy Gap (ΔE) 4.4871

Note: This data is for a representative imidazole derivative and serves as an illustrative example. irjweb.com

Theoretical Prediction of Binding Mechanisms and Identification of Key Interacting Residues within Molecular Systems

Theoretical studies, particularly molecular docking and dynamics, are pivotal in elucidating the binding mechanisms of benzimidazole derivatives with their biological targets and in identifying the key amino acid residues involved in these interactions.

For benzimidazole-based inhibitors, the binding mechanism often involves a combination of hydrogen bonding, hydrophobic interactions, and sometimes pi-pi stacking or cation-pi interactions. acs.org The benzimidazole scaffold itself can act as a hinge-binding motif in kinases, forming hydrogen bonds with the backbone of the hinge region. nih.gov

In a study of a benzimidazole pyrazole (B372694) inhibitor of KDM4A, it was hypothesized that a carboxylic acid group on the benzimidazole moiety could interact with active site residues such as Tyr132 and Lys206 through strong hydrogen bonds. acs.org In another example, the benzimidazole moiety of an inhibitor was observed to align with a guanidine (B92328) group of an arginine residue, suggesting a cation-pi interaction. acs.org The identification of these key interacting residues is crucial for the rational design of more potent and selective inhibitors. The carboxylic acid and methyl groups of this compound would be expected to play significant roles in its binding to a target protein, with the carboxylic acid likely forming hydrogen bonds or salt bridges and the methyl group contributing to hydrophobic interactions.

Mechanistic Principles in the Formation and Chemical Transformations of Benzimidazole Carboxylic Acids

Elucidation of Cyclization Pathways and Identification of Reaction Intermediates

The formation of the benzimidazole (B57391) ring in 4-Methyl-1H-benzimidazole-7-carboxylic acid proceeds through a well-established cyclization pathway that begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) precursor onto the carbonyl carbon of the carboxylic acid. The key steps and intermediates are as follows:

N-Acylation: The initial step involves the formation of an N-acyl-o-phenylenediamine intermediate. In an acidic medium, the carboxylic acid is protonated, enhancing its electrophilicity. One of the amino groups of the substituted o-phenylenediamine then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to form the N-acyl derivative.

Intramolecular Cyclization: The second amino group of the N-acyl-o-phenylenediamine intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This step is often the rate-determining step and is facilitated by the proximity of the reacting groups.

While direct spectroscopic identification of these intermediates for the specific synthesis of this compound is not extensively documented in the literature, studies on analogous benzimidazole syntheses have provided evidence for this pathway through techniques such as NMR spectroscopy, which has been used to identify N-acylated intermediates in related reactions. orientjchem.orgresearchgate.net

Role of Catalysis in Enhancing Reaction Efficiency, Selectivity, and Yield

Brønsted Acid Catalysis: Mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like p-toluenesulfonic acid (p-TsOH), are frequently used. usm.eduresearchgate.net The catalytic action of Brønsted acids involves the protonation of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the o-phenylenediamine. rsc.org The acidic environment also facilitates the dehydration steps. The choice and concentration of the acid can be critical; for instance, carrying out the reaction in the presence of dilute mineral acids can lead to good yields, particularly for aliphatic carboxylic acids. colab.ws

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum chloride (AlCl₃) can also catalyze the formation of benzimidazoles. nih.govrsc.org The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack. This approach can be advantageous in cases where the starting materials are sensitive to strong Brønsted acids. The catalytic cycle for a Lewis acid-catalyzed reaction typically involves:

Coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the o-phenylenediamine.

Intramolecular cyclization.

Release of the catalyst and formation of the final product.

The efficiency of different catalysts can vary depending on the specific substrates and reaction conditions. The table below summarizes the impact of various catalysts on benzimidazole synthesis based on findings from related studies.

Interactive Data Table: Effect of Catalysts on Benzimidazole Synthesis

Catalyst Type Catalyst Example Substrate 1 Substrate 2 Solvent Temperature (°C) Yield (%) Reference
Brønsted Acid p-TsOH o-phenylenediamine Benzoic Acid Toluene Reflux High orientjchem.org
Brønsted Acid HCl o-phenylenediamine Acetic Acid Water 100 Good colab.ws
Lewis Acid FeCl₃ o-phenylenediamine Benzaldehyde None 130-140 98 researchgate.net
Lewis Acid Sc(OTf)₃ Alkenoic Acids - Toluene 110 99 mdpi.com
Organocatalyst L-Proline o-phenylenediamine Benzaldehyde Water Reflux 98 ijrar.org

Influence of Protonation States on Reactivity and Reaction Progress

The protonation states of both the o-phenylenediamine derivative and the carboxylic acid are critical determinants of reactivity in the formation of this compound. The reaction is typically carried out under acidic conditions, where the equilibrium between protonated and unprotonated species dictates the reaction rate.

The carboxylic acid component is activated by protonation, which, as previously mentioned, increases the electrophilicity of the carbonyl carbon. Conversely, the nucleophilicity of the amino groups on the o-phenylenediamine derivative is reduced upon protonation. Therefore, a delicate balance of pH is required to ensure a sufficient concentration of the activated carboxylic acid and the nucleophilic (unprotonated) diamine.

Studies on the acid-base equilibria of benzimidazoles and their precursors have shown that the pKa values of the amino groups are crucial. scielo.org.mxnih.gov For a substituted 3,4-diaminobenzoic acid, the amino groups will be protonated at low pH, rendering them non-nucleophilic. As the pH increases, the amino groups are deprotonated, and their nucleophilicity is restored, allowing the reaction to proceed. The carboxylic acid group itself can also be protonated or deprotonated depending on the pH, further influencing the electronic properties of the molecule. The protonation-decyclization equilibrium of the final benzimidazole product is also pH-dependent, although under the typical acidic conditions for synthesis, the ring-closed form is highly favored. mdpi.com

Thermodynamic and Kinetic Aspects Governing Benzimidazole Ring Closure and Derivative Formation

Kinetic Control: The rate of benzimidazole formation is influenced by several factors, including temperature, catalyst concentration, and the electronic nature of the substituents on the reactants. The reaction is often carried out at elevated temperatures (reflux) to overcome the activation energy barrier for the intramolecular cyclization step.

Kinetic studies, including the determination of activation energies (Ea) and Arrhenius parameters, are essential for a complete understanding of the reaction dynamics. While specific values for the synthesis of this compound are not reported, analogous reactions provide a framework for understanding these kinetic aspects. nih.gov

Advanced Research Avenues and Future Perspectives for 4 Methyl 1h Benzimidazole 7 Carboxylic Acid Scaffolds

Development of Novel and Expedient Synthetic Pathways for Structural Complexity

The synthesis of benzimidazole (B57391) derivatives is a cornerstone of heterocyclic chemistry. The most fundamental approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or nitriles) under acidic and dehydrating conditions. nih.govresearchgate.net Microwave-assisted synthesis has emerged as a green chemistry approach that often leads to higher yields and shorter reaction times. nih.gov

While specific synthetic routes for 4-Methyl-1H-benzimidazole-7-carboxylic acid are not extensively documented, the synthesis of the structurally related and commercially significant compound, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, provides a well-established blueprint. This compound is a critical intermediate in the manufacture of the antihypertensive drug Telmisartan. nih.govresearchgate.net

A common synthetic pathway for this intermediate is outlined below:

StepStarting MaterialReagentsProductPurpose
14-amino-3-methylbenzoic acid methyl esterButyryl chlorideMethyl 4-(butyrylamido)-3-methylbenzoateAcylation of the amino group. nih.govscholarsresearchlibrary.com
2Methyl 4-(butyrylamido)-3-methylbenzoateHNO₃/H₂SO₄Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoateNitration of the benzene (B151609) ring. nih.govrjpbcs.com
3Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoateCatalytic Hydrogenation (e.g., Pd/C, H₂)Methyl 3-amino-4-(butyrylamido)-5-methylbenzoateReduction of the nitro group to an amine. nih.govgoogle.com
4Methyl 3-amino-4-(butyrylamido)-5-methylbenzoateAcetic acid, heat4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid methyl esterCyclization to form the benzimidazole ring. nih.govrjpbcs.com
54-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid methyl esterNaOH or HCl (hydrolysis)4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acidSaponification of the ester to the final carboxylic acid. scholarsresearchlibrary.comrjpbcs.com

Future research is focused on developing more efficient, atom-economical, and environmentally benign synthetic methods. This includes the exploration of novel catalysts, one-pot reaction sequences, and flow chemistry processes to streamline the production of complex benzimidazole scaffolds. nih.gov

Exploration of Structure-Function Relationships through Targeted Chemical Modification

The biological activity of benzimidazole-based compounds is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are therefore crucial for optimizing therapeutic efficacy. Key positions for modification on the this compound scaffold include:

The N-1 position of the imidazole (B134444) ring: Alkylation or arylation at this position can significantly influence receptor binding and pharmacokinetic properties. In the synthesis of Telmisartan, this position is alkylated with a substituted biphenyl (B1667301) moiety. scholarsresearchlibrary.comrjpbcs.com

The C-2 position: The substituent at C-2 is known to be a critical determinant of biological activity. For example, in the Telmisartan intermediate, a propyl group is present at this position. nih.gov

The benzene ring (positions 4, 5, 6, 7): The methyl and carboxylic acid groups are key functional handles. The carboxylic acid is often essential for receptor interaction or can be esterified to create prodrugs. The methyl group can be modified to explore steric and electronic effects on activity.

A study on Telmisartan-derived compounds investigated the importance of the heterocyclic core for sensitizing resistant chronic myeloid leukemia cells to imatinib (B729) treatment. nih.gov By replacing the benzimidazole with carbazole (B46965) or indole (B1671886) cores, researchers found that the benzimidazole derivatives were significantly more potent as cell death modulators, highlighting the crucial role of the benzimidazole scaffold itself. nih.gov

Integration of Computational and Synthetic Approaches for Rational Molecular Design

Modern drug discovery increasingly relies on the synergy between computational modeling and chemical synthesis. For scaffolds like this compound, in silico methods can predict biological activity, guide synthetic efforts, and reduce the time and cost of development.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., a receptor or enzyme). For benzimidazole derivatives, docking studies can help identify key interactions and rationalize observed SAR data, guiding the design of more potent analogues. researchgate.net

DFT (Density Functional Theory) Studies: DFT calculations can provide insights into the electronic structure, molecular geometry, and reactivity of benzimidazole derivatives, helping to understand their chemical behavior and interaction mechanisms. mdpi.com

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate. researchgate.net Predicting these properties early in the design phase helps to filter out compounds with unfavorable pharmacokinetic profiles, increasing the likelihood of success in later development stages.

By integrating these computational predictions with synthetic chemistry, researchers can adopt a rational design strategy, focusing resources on molecules with the highest probability of therapeutic success. researchgate.net

Potential in Supramolecular Chemistry and Advanced Materials Science Applications

The this compound scaffold possesses key functional groups that make it an attractive building block for supramolecular assemblies and advanced materials. The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (=N-), while the carboxylic acid group is a classic hydrogen bonding motif and a coordination site for metal ions.

These features enable the molecule to participate in the formation of:

Hydrogen-Bonded Networks: The interplay of N-H···N and O-H···O hydrogen bonds can lead to the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. In the crystal structure of the related Telmisartan intermediate, intermolecular O—H···N and N—H···O hydrogen bonds are crucial for stabilizing the crystal packing. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate to metal ions to form MOFs, which are crystalline materials with porous structures. These materials have potential applications in gas storage, catalysis, and chemical sensing. The benzimidazole moiety can add functionality and structural diversity to these frameworks.

Liquid Crystals and Polymers: Benzimidazole derivatives can be incorporated into polymer backbones or as side chains to create materials with specific thermal, optical, or electronic properties.

While the application of the specific this compound isomer in materials science is an emerging area, the inherent properties of its scaffold suggest significant potential for the development of novel functional materials.

Role as a Key Intermediate in the Synthesis of Complex Chemical Entities (e.g., Telmisartan)

As previously noted, the structurally similar compound 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid is a well-established and critical intermediate in the synthesis of Telmisartan, a widely used angiotensin II receptor blocker for treating high blood pressure. nih.govresearchgate.net

The synthesis of Telmisartan involves two key fragments: the benzimidazole core and a biphenyl side chain. The 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid serves as the precursor to the more complex bis-benzimidazole core of the final drug.

The key synthetic steps involving this intermediate are:

Condensation: The carboxylic acid group of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid is activated and then condensed with N-methyl-1,2-phenylenediamine. nih.govrjpbcs.com

Cyclization: An in-situ cyclization reaction follows the condensation, forming the second benzimidazole ring and yielding the bis-benzimidazole core structure of Telmisartan, known as 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)-1H-benzimidazole. google.com

Alkylation: The N-H group on the first benzimidazole ring is then alkylated with a bromomethyl-biphenyl derivative to attach the final side chain, ultimately yielding Telmisartan after a final hydrolysis step. nih.govscholarsresearchlibrary.comrjpbcs.com

This role as a central building block underscores the importance of the substituted benzimidazole carboxylic acid scaffold in the efficient, convergent synthesis of complex and medicinally important molecules.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-Methyl-1H-benzimidazole-7-carboxylic acid, and how is structural confirmation achieved?

  • Methodology :

  • Synthesis : Utilize condensation reactions between substituted o-phenylenediamine derivatives and carboxylic acid precursors under acidic conditions. For example, methyl 3-amino-4-hydroxybenzoate can react with acetic anhydride to introduce the methyl group, followed by cyclization .
  • Characterization :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., methyl group at position 4, carboxylic acid at position 7).
  • X-ray crystallography : Resolve crystal structures to validate the benzimidazole core and substituent positions (e.g., as demonstrated in analogous benzimidazole derivatives in ).
  • Purity assessment : Use HPLC with UV detection (210–254 nm) and compare retention times against certified reference materials (e.g., USP standards in ).

Q. Which analytical techniques are most effective for identifying common impurities in this compound?

  • Methodology :

  • Impurity profiling : Common impurities include desethyl by-products (from incomplete alkylation) and amide derivatives (from side reactions). These can be detected via:
  • HPLC-MS : To separate and identify low-abundance impurities (e.g., desethyl impurity in ).
  • Tandem chromatography : Couple HPLC with diode-array detection (DAD) for UV spectral matching against synthetic standards .
  • Quantitative analysis : Use calibration curves with impurity standards (e.g., USP Reference Standards in ) for accurate quantification.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like desethyl and amide impurities during synthesis?

  • Methodology :

  • Parameter screening : Systematically vary temperature, pH, and catalyst loading. For example:
ParameterOptimal RangeEffect on Impurity Formation
Temperature60–80°CHigher temps reduce cyclization by-products
pH3.5–4.5 (acetic acid)Acidic conditions suppress amide formation
CatalystZnCl₂ (0.5–1.0 mol%)Enhances regioselectivity for methyl substitution
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify critical time points for quenching or purification .

Q. What computational strategies predict the reactivity of this compound derivatives in pharmacological applications?

  • Methodology :

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to assess stability and binding affinity. For example, methyl ester derivatives ( ) can be evaluated for hydrolysis rates in physiological conditions.
  • Molecular docking : Simulate interactions with target proteins (e.g., angiotensin II receptors, as in azilsartan medoxomil derivatives in ) using software like AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with bioactivity data from analogs .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodology :

  • Single-crystal X-ray diffraction : Determine intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) that affect solubility and melting points .
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures to link structural motifs (e.g., methyl group stability) to thermal behavior.
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O–H⋯N hydrogen bonds) to predict dissolution rates in polar solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.